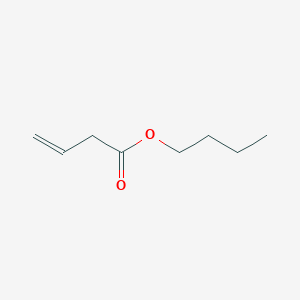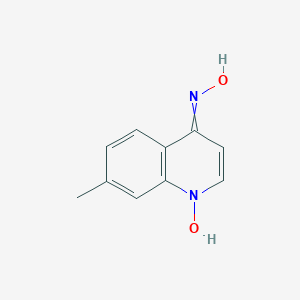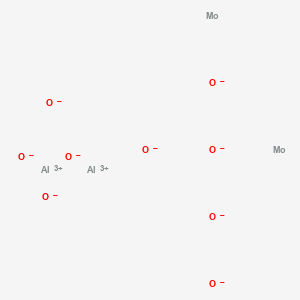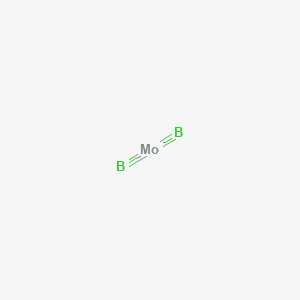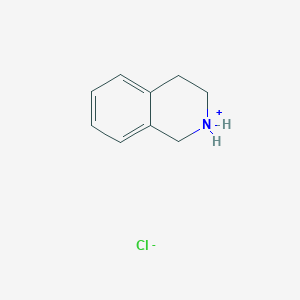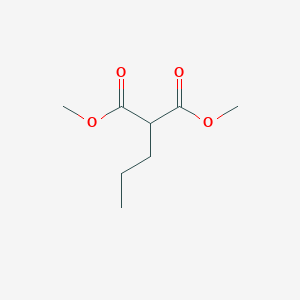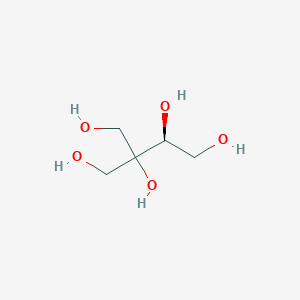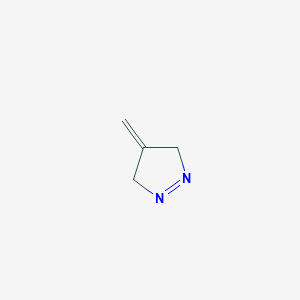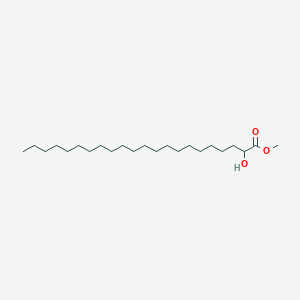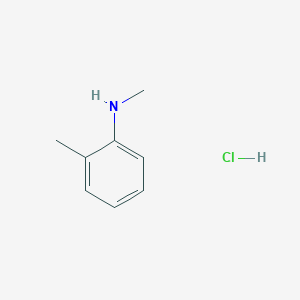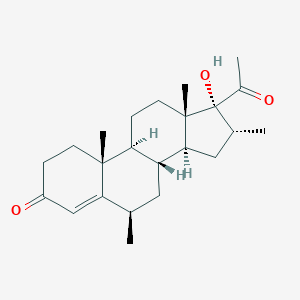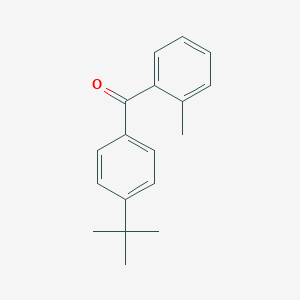![molecular formula C18H23NO3 B082232 10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one CAS No. 10344-38-4](/img/structure/B82232.png)
10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one is a complex organic compound with the molecular formula C18H23NO3 and a molecular weight of 301.4 g/mol
Preparation Methods
The synthesis of 10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one involves several steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyridone ring . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and condensation processes.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anthelmintic agent, inhibiting the growth of nematodes . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with key metabolic processes in nematodes .
Comparison with Similar Compounds
Similar compounds to 5H-(1)Benzopyrano(4,3-c)pyrid-5-one include benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives, which also exhibit biological activities such as anthelmintic properties These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical reactivity
Properties
CAS No. |
10344-38-4 |
|---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one |
InChI |
InChI=1S/C18H23NO3/c1-3-4-5-6-12-9-15(20)17-14-11-19(2)8-7-13(14)18(21)22-16(17)10-12/h9-10,20H,3-8,11H2,1-2H3 |
InChI Key |
WGHIMJPTXZIGEX-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3=C(CCN(C3)C)C(=O)OC2=C1)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3=C(CCN(C3)C)C(=O)OC2=C1)O |
Key on ui other cas no. |
10344-38-4 |
Synonyms |
1,2,3,4-Tetrahydro-10-hydroxy-2-methyl-8-pentyl-5H-[1]benzopyrano[4,3-c]pyridin-5-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


